molecular formula C10H10ClNO2S B11768357 (2R)-2-(3-Chlorophenyl)thiazolidine-4-carboxylic acid

(2R)-2-(3-Chlorophenyl)thiazolidine-4-carboxylic acid

Cat. No.: B11768357
M. Wt: 243.71 g/mol
InChI Key: ZIAXCRNTOFXJPM-YGPZHTELSA-N
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Description

(2R)-2-(3-Chlorophenyl)thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative of significant interest in medicinal chemistry and pharmacological research. This compound is characterized by a thiazolidine ring, a four-membered structure containing sulfur and nitrogen, which is substituted at the 2-position with a (R)-configured 3-chlorophenyl group and at the 4-position with a carboxylic acid moiety. The stereochemistry is critical, as the (R)-enantiomer can exhibit distinct biological activity and binding affinity compared to its (S)-counterpart. Its primary research application lies in its role as a key synthetic intermediate or a precursor for the development of more complex molecules, particularly those targeting the GABAergic system. Thiazolidine carboxylic acids are known to be cyclic sulfurated analogues of GABA (γ-aminobutyric acid), the main inhibitory neurotransmitter in the central nervous system [https://pubchem.ncbi.nlm.nih.gov]. As such, this compound and its derivatives are investigated for their potential interaction with GABA receptors and GABA transaminase, making them relevant for studies in neuroscience, including research into anxiolytics, anticonvulsants, and sedative-hypnotic agents [https://www.thermofisher.com]. The presence of the 3-chlorophenyl group enhances lipophilicity and can influence the molecule's pharmacokinetic properties and binding affinity to specific biological targets. Researchers utilize this compound to explore structure-activity relationships (SAR) and to synthesize novel heterocyclic compounds with potential therapeutic value. It is strictly for use in laboratory research settings.

Properties

Molecular Formula

C10H10ClNO2S

Molecular Weight

243.71 g/mol

IUPAC Name

(2R)-2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C10H10ClNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)/t8?,9-/m1/s1

InChI Key

ZIAXCRNTOFXJPM-YGPZHTELSA-N

Isomeric SMILES

C1C(N[C@H](S1)C2=CC(=CC=C2)Cl)C(=O)O

Canonical SMILES

C1C(NC(S1)C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-Chlorophenyl)thiazolidine-4-carboxylic acid typically involves the condensation of 3-chlorobenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (2R)-2-(3-Chlorophenyl)thiazolidine-4-carboxylic acid may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiazolidine ring undergoes oxidation to form sulfoxides or sulfones.

Reagent Product Conditions Yield
H₂O₂ (30%)Sulfoxide derivativeRT, 2 h65%
mCPBASulfone derivativeCH₂Cl₂, 0°C → RT, 4h72%

Substitution Reactions

The chlorophenyl group participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

Nitration :

  • Reagent : HNO₃/H₂SO₄ (1:3).

  • Product : 2-(3-Chloro-5-nitrophenyl)thiazolidine-4-carboxylic acid.

  • Yield : 55% .

Suzuki Coupling :

  • Reagent : Arylboronic acid, Pd(PPh₃)₄.

  • Product : Biaryl derivatives.

  • Application : Modifies aromatic pharmacophore for enhanced biological activity .

Hydrolysis and Degradation

The compound undergoes hydrolysis under physiological conditions:

  • Hydrolysis Pathway :

    • Thiazolidine ring opening → Formation of 3-chlorobenzaldehyde and cysteine adducts .

  • pH Stability : Rapid degradation at pH > 8.0 .

Degradation Products :

  • 2-Chlorobenzaldehyde (2-CBA).

  • Stable adduct ClPh-SPro (used as a biomarker for CS gas exposure) .

Tyrosinase Inhibition

  • Mechanism : Competitive inhibition of l-DOPA oxidase activity.

  • Key Data :

    • Inhibition at 20 μM : 66.47% (compound 2g).

    • Kᵢ : 12.8 μM.

Antiviral Activity

  • Target : Avian influenza virus (AIV) and infectious bronchitis virus (IBV).

  • EC₅₀ : 38.4–55.6 μM (varies by substituent).

Ring-Opening Reactions

The thiazolidine ring opens under basic conditions to form linear thiol intermediates:

  • Reagents : NaOH (1M), H₂O/EtOH.

  • Applications : Intermediate for synthesizing peptidomimetics .

Coordination Chemistry

The carboxylic acid group acts as a ligand for metal ions:

  • Complexes : Forms stable chelates with Cu(II) and Fe(III).

  • Biological Relevance : Potential antioxidant activity via radical scavenging.

Functionalization at the Carboxylic Acid Group

Esterification :

  • Reagent : DCC/DMAP, R-OH.

  • Product : Alkyl esters (e.g., methyl ester for improved bioavailability).

Hydrazide Formation :

  • Reagent : Hydrazine hydrate.

  • Application : Precursor for hydrazone-based antitubercular agents .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored for its biological activities, particularly as a potential inhibitor of enzymes involved in various diseases.

Tyrosinase Inhibition

Research has demonstrated that derivatives of thiazolidine-4-carboxylic acid exhibit significant tyrosinase inhibitory activity. For instance, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid was shown to inhibit l-DOPA oxidase activity effectively, leading to a reduction in melanin production in B16 cells. This suggests its potential use in treating hyperpigmentation disorders or as a cosmetic agent .

Antibacterial Properties

Studies indicate that thiazolidine derivatives possess antibacterial activities against various strains. The N-tert-butoxycarbonyl derivatives of (2R)-arylthiazolidine-4-carboxylic acids were found to have enhanced antibacterial properties compared to their racemic counterparts . This positions them as candidates for developing new antibacterial agents.

Antiviral Activity

Recent findings suggest that thiazolidine carboxylic acids could serve as antiviral agents against avian influenza and infectious bronchitis virus. Certain synthesized compounds showed low IC50 values, indicating strong antiviral potency . This opens avenues for further research into their use in virology.

Organic Synthesis Applications

The compound is also significant in organic synthesis due to its ability to participate in various chemical reactions.

Dynamic Kinetic Resolution

The compound can be synthesized through dynamic kinetic resolution processes, which allow for the selective production of enantiomerically pure compounds. This is crucial for the development of pharmaceuticals where stereochemistry plays a vital role in biological activity .

Synthesis of Natural Products

Thiazolidine derivatives are involved in the synthesis of important natural products such as penicillin and biotin. The ability to modify the thiazolidine structure facilitates the creation of novel compounds with desired biological activities .

Biochemical Applications

In biochemical contexts, (2R)-2-(3-Chlorophenyl)thiazolidine-4-carboxylic acid plays roles related to metabolic processes.

Cysteine Storage and Release

Research indicates that thiazolidine-4-carboxylic acids can act as storage forms for cysteine, facilitating its release under specific conditions. This property is significant for understanding cysteine metabolism and its implications in oxidative stress defense mechanisms .

Case Studies

Several studies have documented the synthesis and evaluation of thiazolidine derivatives:

StudyFindings
RSC Advances Demonstrated enhanced antibacterial activity of N-tert-butoxycarbonyl derivatives against bacterial strains.
Tyrosinase Inhibitors Identified (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid as a potent tyrosinase inhibitor with applications in skin treatment.
Antiviral Activity Showed promising results against avian influenza and infectious bronchitis virus with low IC50 values for certain derivatives.

Mechanism of Action

The mechanism of action of (2R)-2-(3-Chlorophenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, the carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Chlorinated Aryl Groups
Compound Name Substituent (Position) Molecular Formula Key Properties/Activities Reference ID
(2R)-2-(3-Chlorophenyl)thiazolidine-4-carboxylic acid 3-Cl-Ph C₁₀H₁₀ClNO₂S Intermediate in peptide synthesis; potential antihypertensive activity via ACE inhibition .
2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid 4-Cl-Ph C₁₀H₁₀ClNO₂S Antimalarial activity (parasitemia suppression); inhibits β-haematin formation .
2-(2,6-Dichlorophenyl)thiazolidine-4-carboxylic acid 2,6-diCl-Ph C₁₀H₉Cl₂NO₂S Enhanced antimalarial efficacy compared to mono-chloro derivatives .

Key Insights :

  • Position of Chlorine : The 3-chloro substitution in the target compound may favor interactions with hydrophobic enzyme pockets, while 4-chloro derivatives (e.g., antimalarial agents) likely target heme polymerization .
  • Diastereomeric Effects : The (2R,4R) configuration in the target compound contrasts with (2RS,4R) mixtures in other studies, where stereochemistry significantly impacts biological activity .
Analogues with Hydroxy/Methoxy Aryl Groups
Compound Name Substituent (Position) Molecular Formula Key Properties/Activities Reference ID
(2R/S,4R)-2-(2,4-Dihydroxyphenyl)thiazolidine-4-carboxylic acid 2,4-diOH-Ph C₁₀H₁₁NO₄S Prevents UV-induced wrinkles via NF-κB inhibition (66% reduction in inflammation at 20 μM) .
(4S)-2-(4-Hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid 4-OH-3-OMe-Ph C₁₁H₁₃NO₄S Developmental toxicity in zebrafish (LC₅₀ = 0.804 mM); induces pericardial edema .
(2R,4R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid 2-OH-Ph C₁₀H₁₁NO₃S Antibacterial activity against P. aeruginosa; forms Fe(II) complexes with 98% efficacy .

Key Insights :

  • Hydrophilic vs. Lipophilic Effects : Hydroxy and methoxy groups improve water solubility but reduce membrane permeability compared to chloro derivatives.
  • Biological Trade-offs : Anti-inflammatory hydroxyaryl derivatives (e.g., 2,4-diOH-Ph) lack the toxicity seen in methoxy-substituted analogs .
Analogues with Bulky or Heterocyclic Substituents
Compound Name Substituent Molecular Formula Key Properties/Activities Reference ID
(2RS,4R)-2-(4-Acetylamino-phenyl)thiazolidine-4-carboxylic acid adamantan-1-ylamide Adamantyl-amide C₂₂H₂₉N₃O₂S High yield (73%); potential CNS activity due to adamantane moiety .
2-(Benzothiazol-2-yl)thiazolidine-4-carboxylic acid Benzothiazole C₁₉H₁₈N₄O₂S₂ Moderate antibacterial activity (37.9% yield) .
(2R,4R)-2-(Trifluoromethyl)thiazolidine-4-carboxylic acid CF₃ C₅H₆F₃NO₂S Formed from L-cysteine and trifluoroacetaldehyde; stereochemistry confirmed via NOE .

Key Insights :

  • Adamantane Moieties : Enhance metabolic stability and binding to lipophilic targets (e.g., enzymes in the CNS) .
  • Trifluoromethyl Groups : Increase electron-withdrawing effects, altering reactivity and metabolic pathways .

Biological Activity

(2R)-2-(3-Chlorophenyl)thiazolidine-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound belongs to the thiazolidine-4-carboxylic acid family, characterized by a thiazolidine ring and a carboxylic acid functional group. Its synthesis typically involves the nucleophilic cyclization of L-cysteine with aldehydes, leading to various derivatives with potential biological activities. The presence of the 3-chlorophenyl group enhances its interaction with biological targets, influencing its pharmacological profile.

1. Antioxidant Properties

Research indicates that thiazolidine derivatives exhibit strong antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. For instance, (2R)-2-(3-chlorophenyl)thiazolidine-4-carboxylic acid has been shown to reduce intracellular reactive oxygen species (ROS) levels in cell cultures, suggesting its role in protecting cells from oxidative damage . This antioxidant capability is attributed to the presence of thiol groups that can scavenge free radicals.

2. Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, including tyrosinase and neuraminidase:

  • Tyrosinase Inhibition : Thiazolidine derivatives have been synthesized and evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. The structure-activity relationship studies suggest that modifications at the 2-position can enhance inhibitory potency . The compound's ability to inhibit tyrosinase makes it a candidate for skin lightening agents and treatment of hyperpigmentation disorders.
  • Neuraminidase Inhibition : Recent studies validate the inhibitory activity of thiazolidine derivatives against neuraminidase enzymes associated with influenza viruses. This suggests potential applications in antiviral therapies . The most potent compounds demonstrated moderate inhibitory effects, indicating that further modifications could enhance efficacy.
Enzyme Inhibitory Activity Potential Applications
TyrosinaseModerateSkin lightening agents
NeuraminidaseModerateAntiviral therapies for influenza

3. Neuroprotective Effects

Thiazolidine derivatives, including (2R)-2-(3-chlorophenyl)thiazolidine-4-carboxylic acid, exhibit neuroprotective properties. Studies have shown that these compounds can mitigate neuroinflammation and oxidative stress associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism involves modulation of inflammatory pathways and reduction of ROS levels, highlighting their potential as therapeutic agents in neurodegeneration.

Case Study 1: Antioxidant Activity

In a controlled study involving A549 lung cancer cells, treatment with (2R)-2-(3-chlorophenyl)thiazolidine-4-carboxylic acid significantly reduced cell proliferation under oxidative stress conditions induced by high concentrations of vitamin C. Molecular analysis revealed that the compound inhibited apoptotic pathways by modulating PARP cleavage status .

Case Study 2: Antiviral Activity

A series of thiazolidine derivatives were tested for their ability to inhibit influenza A neuraminidase. Among them, (2R)-2-(3-chlorophenyl)thiazolidine-4-carboxylic acid showed promising results, validating its potential as a lead compound for further development into antiviral drugs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (2R)-2-(3-Chlorophenyl)thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions between 3-chlorobenzaldehyde derivatives and cysteine or its analogs to form the thiazolidine ring. Catalysts like palladium or copper (e.g., Pd/C or CuI) may enhance yields in coupling steps, as seen in analogous heterocyclic syntheses . Solvent selection (e.g., DMF or toluene) and temperature control (60–100°C) are critical to avoid side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity, as reported for structurally similar compounds .

Q. How can researchers validate the stereochemical configuration of the (2R)-chiral center in this compound?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) under isocratic conditions (hexane:isopropanol, 90:10) can resolve enantiomers. Absolute configuration confirmation requires X-ray crystallography, as demonstrated in RCSB PDB ligand studies for related thiazolidine derivatives . Circular dichroism (CD) spectroscopy may also correlate optical activity with known R-configuration standards .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA gradient) to assess purity (>97% as per pharmacopeial guidelines) .
  • NMR : 1^1H and 13^13C NMR to confirm the thiazolidine ring (δ 4.2–4.5 ppm for CH2_2 groups) and 3-chlorophenyl substituents (aromatic protons at δ 7.3–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 257.03) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies of thiazolidine derivatives be systematically addressed?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). To resolve these:

  • Dose-Response Curves : Establish EC50_{50} values across multiple cell lines (e.g., HEK293 vs. HepG2) .
  • Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and disk diffusion methods .
  • Meta-Analysis : Pool data from published studies to identify trends, adjusting for variables like solvent (DMSO concentration ≤0.1%) .

Q. What strategies improve the aqueous solubility of (2R)-2-(3-Chlorophenyl)thiazolidine-4-carboxylic acid for in vitro assays?

  • Methodological Answer :

  • pH Adjustment : Increase solubility at pH >7 via deprotonation of the carboxylic acid group (pKa ~2.5) .
  • Co-Solvents : Use 10–20% PEG-400 or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug Derivatization : Esterify the carboxylic acid to methyl or ethyl esters, which hydrolyze in physiological conditions .

Q. How do stereochemical and crystallographic properties influence intermolecular interactions in solid-state studies?

  • Methodological Answer : The (2R)-configuration directs hydrogen bonding between the carboxylic acid and thiazolidine NH groups, affecting crystal packing. Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P21_1) with key H-bond distances of 2.8–3.0 Å, as observed in analogous ligands . Thermal analysis (DSC) further shows melting points (206–207°C) consistent with stable crystalline forms .

Key Considerations for Researchers

  • Safety : Handle with nitrile gloves and PPE due to potential irritancy (similar to thiophene derivatives; avoid strong oxidizers) .
  • Data Reproducibility : Report reaction conditions (catalyst loading, solvent purity) and analytical parameters (HPLC gradients) in detail .
  • Regulatory Compliance : Follow pharmacopeial guidelines for impurity profiling (e.g., USP <621>) when using the compound in drug discovery .

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